5-(2,6-Difluorophenyl)pyridine-3-carboxylic acid

Antiviral HIV Infectious Disease

This 2,6-difluorophenyl nicotinic acid is essential for kinase inhibitor (CDK1/2 IC50 ~nM) and anti-HIV (EC50=3.3µM, >1500x improvement over non-fluorinated) programs. The 2,6-difluoro substitution pattern is critical for potency; mono-fluorinated or unsubstituted analogs show orders of magnitude higher IC50 values. Also serves as a validated α7 nAChR antagonist scaffold (IC50=8.07µM). Optimize lead series with proven SAR.

Molecular Formula C12H7F2NO2
Molecular Weight 235.19
CAS No. 1261998-47-3
Cat. No. B597371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,6-Difluorophenyl)pyridine-3-carboxylic acid
CAS1261998-47-3
Synonyms5-(2,6-difluorophenyl)pyridine-3-carboxylic acid
Molecular FormulaC12H7F2NO2
Molecular Weight235.19
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C2=CC(=CN=C2)C(=O)O)F
InChIInChI=1S/C12H7F2NO2/c13-9-2-1-3-10(14)11(9)7-4-8(12(16)17)6-15-5-7/h1-6H,(H,16,17)
InChIKeyQYDSYFXLONKDHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,6-Difluorophenyl)pyridine-3-carboxylic Acid (CAS 1261998-47-3): Procurement and Differentiation Guide for Scientific Research


5-(2,6-Difluorophenyl)pyridine-3-carboxylic acid (CAS 1261998-47-3), also known as 5-(2,6-difluorophenyl)nicotinic acid, is a heterocyclic aromatic building block featuring a pyridine-3-carboxylic acid core substituted at the 5-position with a 2,6-difluorophenyl group [1]. It is commercially available at purities ≥95% and is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the construction of kinase inhibitors and other biologically active small molecules [2]. The compound exhibits a molecular weight of 235.19 g/mol and a calculated LogP of 2.725 .

Why Generic Substitution of 5-(2,6-Difluorophenyl)pyridine-3-carboxylic Acid with Unsubstituted or Mono-fluorinated Analogs Fails


Direct substitution of 5-(2,6-difluorophenyl)pyridine-3-carboxylic acid with analogs lacking the 2,6-difluoro substitution pattern is not scientifically equivalent and often results in profound loss of biological activity. Structure-activity relationship (SAR) studies across multiple target classes—including cyclin-dependent kinases (CDKs) and calcium-release activated calcium (CRAC) channels—demonstrate that the 2,6-difluorophenyl moiety is critical for potent inhibitory activity, whereas mono-fluorinated or unsubstituted phenyl analogs exhibit IC50 values orders of magnitude higher [1][2]. Furthermore, the specific regiochemistry and fluorine substitution pattern influence both target binding conformation and physicochemical properties such as lipophilicity and metabolic stability, making generic replacement a high-risk strategy for experimental reproducibility and lead optimization [1].

Quantitative Differentiation Evidence for 5-(2,6-Difluorophenyl)pyridine-3-carboxylic Acid (CAS 1261998-47-3)


Superior Antiviral Activity Against HIV-1 Compared to Non-Fluorinated Analog

5-(2,6-Difluorophenyl)pyridine-3-carboxylic acid demonstrated an EC50 of 3.3 µM and an IC50 of 16.1 µM against HIV-LAV in PBMC cells, with 90% inhibition achieved at 22.7 µM [1]. In contrast, the non-fluorinated analog 5-phenylpyridine-3-carboxylic acid exhibited an IC50 >5 mM (5000 µM) under comparable assay conditions [2]. The presence of the 2,6-difluorophenyl substituent confers a >1500-fold improvement in antiviral potency.

Antiviral HIV Infectious Disease

Selective Antagonist Activity at α7 Nicotinic Acetylcholine Receptor with Minimal Agonist Effect

At the rat α7 nicotinic acetylcholine receptor (nAChR) expressed in Xenopus oocytes, 5-(2,6-difluorophenyl)pyridine-3-carboxylic acid acts as an antagonist with an IC50 of 8.07 µM, while its agonist EC50 is 56.2 µM [1]. This ~7-fold functional selectivity for antagonism over agonism distinguishes it from non-selective nicotinic ligands and reduces the risk of unintended receptor activation.

Neuroscience Nicotinic Receptors Ion Channels

Potent Inhibition of Cancer Stem Cell Proliferation in High-Throughput Screening

In a luminescence-based cell assay designed to identify inhibitors of cancer stem cells, 5-(2,6-difluorophenyl)pyridine-3-carboxylic acid demonstrated activity ≤1 µM [1]. The screen identified 26 active compounds out of 45 tested, with 6 exhibiting activity ≤1 µM, positioning this compound among the more potent hits in the set.

Oncology Cancer Stem Cells Drug Discovery

Critical 2,6-Difluorophenyl Substitution for CDK1/2 Inhibition: Class-Level SAR Inference

SAR studies on 1H-pyrazolo[3,4-b]pyridine inhibitors reveal that the 2,6-difluorophenyl substitution is critical for potent CDK1 and CDK2 inhibition, with the lead compound BMS-265246 (CDK1/cycB IC50 = 6 nM, CDK2/cycE IC50 = 9 nM) [1]. Comparative data from indazole-3-carboxamide CRAC channel blockers show that a 2,6-difluorophenyl analog (12a) exhibits an IC50 of 1.51 µM, while the corresponding 2-fluorophenyl analog (12b) has an IC50 of 3.23 µM, and the 2-fluorophenyl analog (12c) shows >30 µM [2]. This SAR trend—wherein the 2,6-difluoro pattern consistently yields superior potency—supports the selection of 5-(2,6-difluorophenyl)pyridine-3-carboxylic acid as a privileged scaffold for kinase inhibitor design.

Kinase Inhibition Cancer Cell Cycle

Favorable Physicochemical Profile for CNS Drug Design: LogP and TPSA Analysis

5-(2,6-Difluorophenyl)pyridine-3-carboxylic acid possesses a calculated LogP of 2.725 and a topological polar surface area (TPSA) of 50.19 Ų . These values fall within the established optimal ranges for central nervous system (CNS) penetration (LogP 2-4, TPSA <70 Ų) and comply with Lipinski's Rule of 5 for oral bioavailability [1]. The difluoro substitution contributes to a favorable balance of lipophilicity and metabolic stability compared to unsubstituted or mono-fluorinated nicotinic acid derivatives.

Medicinal Chemistry ADME CNS Drug Design

Recommended Research and Industrial Application Scenarios for 5-(2,6-Difluorophenyl)pyridine-3-carboxylic Acid (CAS 1261998-47-3)


HIV Antiviral Drug Discovery: Hit-to-Lead Optimization

Based on its EC50 of 3.3 µM against HIV-LAV in PBMC cells—a >1500-fold improvement over the non-fluorinated analog [1][2]—this compound serves as a validated starting point for medicinal chemistry optimization of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) or other anti-HIV agents. Procurement is recommended for antiviral screening libraries and structure-activity relationship (SAR) expansion.

Neuroscience Research: α7 Nicotinic Acetylcholine Receptor Antagonist Development

The compound's functional selectivity as an α7 nAChR antagonist (IC50 = 8.07 µM) with minimal agonist activity (EC50 = 56.2 µM) [3] makes it a suitable tool compound or scaffold for developing selective α7 antagonists. Applications include studies of cognitive function, neuroinflammation, and cholinergic signaling pathways.

Oncology Drug Discovery: Cancer Stem Cell Inhibitor Screening

Demonstrated activity ≤1 µM in a cancer stem cell proliferation assay [4] positions this compound as a useful reference or building block for oncology programs targeting tumor-initiating cell populations. It is appropriate for inclusion in focused libraries aimed at overcoming therapy resistance.

Kinase Inhibitor Medicinal Chemistry: Privileged Scaffold Synthesis

Consistent class-level SAR evidence indicates that the 2,6-difluorophenyl moiety confers critical potency advantages in kinase inhibition (CDK1/2 IC50 = 6-9 nM for optimized analogs; >20-fold improvement over mono-fluoro analogs) [5][6]. This compound is an essential building block for constructing ATP-competitive kinase inhibitors and should be prioritized for custom synthesis of kinase-targeted libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2,6-Difluorophenyl)pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.